

Application Notes and Protocols for Stereotaxic 6-OHDA Injection in Mice

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Compound of Interest

Compound Name: *Oxidopamine hydrobromide*

Cat. No.: *B1664694*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-hydroxydopamine (6-OHDA) rodent model is a cornerstone in Parkinson's disease (PD) research, effectively replicating the hallmark dopaminergic neurodegeneration observed in the human condition. This neurotoxin, a structural analog of dopamine, is selectively taken up by dopaminergic and noradrenergic neurons via their respective transporters.^{[1][2]} Once inside, 6-OHDA induces cell death through mechanisms including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and neuroinflammation.^{[2][3][4]} Due to its inability to cross the blood-brain barrier, 6-OHDA must be administered directly into the brain, most commonly via stereotaxic surgery, targeting regions of the nigrostriatal pathway such as the medial forebrain bundle (MFB), the substantia nigra pars compacta (SNc), or the striatum.^{[5][6]}

This document provides detailed application notes and protocols for performing stereotaxic 6-OHDA injections in mice to create a reliable and reproducible model of PD.

Data Presentation

Table 1: Stereotaxic Coordinates for 6-OHDA Injection in Mice

Target Region	Antero-Posterior (AP) (mm from Bregma)	Medio-Lateral (ML) (mm from Bregma)	Dorso-Ventral (DV) (mm from Skull)	Reference(s)
Medial Forebrain Bundle (MFB)	-1.2	+/- 1.2	-4.75	[7]
Dorsal Striatum	+1.0	+/- 2.1	-2.9	[8]
Dorsal Striatum	+0.6	+/- 2.2	-3.2	[5]
Dorsal Striatum	+0.5	+/- 2.1	-3.2	
Dorsal Striatum (dual injection)	+0.3	+/- 2.3	-2.9	[8]

Table 2: 6-OHDA Dosage and Administration

6-OHDA Concentration (free base)	Injection Volume (µL)	Injection Rate (µL/min)	Target Region	Resulting Lesion	Reference(s)
4 µg/µL	1	0.1	Dorsal Striatum	Partial loss of dopamine innervation.	[5]
6 µg/µL	1.5 (x2 sites)	0.3	Dorsolateral Striatum	~40% loss of TH+ labeling in dorsal striatum and ~60% loss of TH+ cells in SNpc.	[8]
0.7 µg/µL	Not Specified	Not Specified	Medial Forebrain Bundle	Partial denervation of the nigrostriatal pathway.	
1 µg/µL	Not Specified	Not Specified	Medial Forebrain Bundle	Partial denervation of the nigrostriatal pathway.	
2.5 µg/µL	Not Specified	Not Specified	Intrastratial	Not Specified	
5 µg/µL	Not Specified	Not Specified	Medial Forebrain Bundle	Not Specified	

20 µg total dose	2	0.5	Dorsal Striatum	Widespread tyrosine hydroxylase- positive neuron and fiber loss.
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Table 3: Key Reagents and Solutions

Reagent	Concentration / Preparation	Purpose	Reference(s)
6-OHDA Hydrochloride	Dissolved in 0.9% sterile saline with 0.02% ascorbic acid. Prepare fresh.	Neurotoxin to induce dopaminergic neuron degeneration.	[5]
Desipramine Hydrochloride	25 mg/kg, i.p.	Norepinephrine reuptake inhibitor to protect noradrenergic neurons.	
Pargyline Hydrochloride	5 mg/kg, i.p.	Monoamine oxidase (MAO) inhibitor to prevent degradation of 6-OHDA.	
Isoflurane	4% for induction, 1.5-2.5% for maintenance.	Inhalant anesthetic.	
Buprenorphine	0.1 mg/kg, s.c.	Pre- and post-operative analgesic.	
Carprofen	5 mg/kg, s.c.	Post-operative analgesic.	
Lidocaine/Xylocaine	4 mg/kg, local	Local anesthetic for the incision site.	
Sterile Saline (0.9%)	As needed	Vehicle for drugs and for hydration.	[5]
Ascorbic Acid	0.02% in saline	Antioxidant to prevent 6-OHDA oxidation.	[5]

Experimental Protocols

Pre-Operative Care

- **Animal Acclimation:** Allow mice (e.g., C57BL/6, 8-10 weeks old) to acclimate to the housing facility for at least one week prior to surgery.
- **Pre-medication:**
 - Administer Desipramine (25 mg/kg, i.p.) 30-60 minutes prior to 6-OHDA injection to protect noradrenergic neurons from uptake of the toxin.
 - Administer Pargyline (5 mg/kg, i.p.) 30 minutes prior to 6-OHDA to inhibit monoamine oxidase activity.
- **Analgesia:** Administer a pre-operative analgesic such as Buprenorphine (0.1 mg/kg, s.c.) 30 minutes before the start of surgery.

Surgical Procedure

- **Anesthesia:** Induce anesthesia using 4% isoflurane in an induction chamber. Once the animal is fully anesthetized, transfer it to the stereotaxic frame and maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
- **Preparation of Surgical Area:**
 - Apply ophthalmic ointment to the eyes to prevent drying.
 - Shave the fur from the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol.
 - Administer a local anesthetic (e.g., Lidocaine, 4 mg/kg) subcutaneously at the incision site.
- **Stereotaxic Surgery:**
 - Secure the mouse's head in the stereotaxic frame, ensuring the skull is level between bregma and lambda.
 - Make a midline incision in the scalp to expose the skull.
 - Use a sterile cotton swab to clean the skull surface and identify bregma.

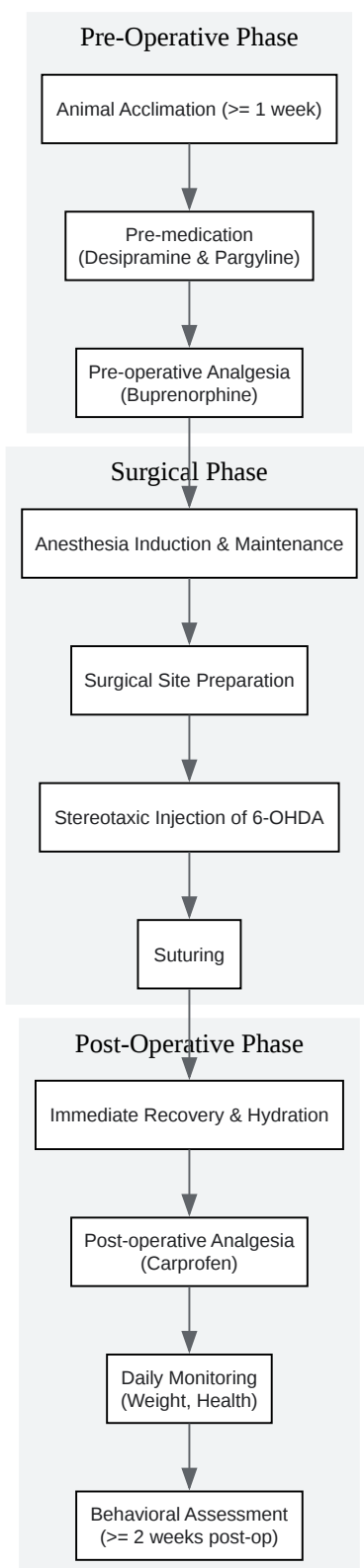
- Determine the desired injection coordinates (refer to Table 1).
- Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
- Prepare the 6-OHDA solution immediately before use, protecting it from light. The solution should be clear; a brownish color indicates oxidation, and the solution should be discarded.
- Load the 6-OHDA solution into a Hamilton syringe fitted with a 33-gauge needle.
- Slowly lower the needle to the target DV coordinate.
- Infuse the 6-OHDA solution at a controlled rate (e.g., 0.1-0.5 $\mu\text{L}/\text{min}$) (refer to Table 2).
- Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon retraction.
- Slowly withdraw the needle.
- Closing the Incision: Suture the scalp incision.
- Immediate Post-Operative Care:
 - Administer subcutaneous sterile saline (e.g., 1 mL) to aid in hydration.
 - Place the mouse in a clean, warm cage for recovery. Monitor the animal until it is fully ambulatory.

Post-Operative Care

- Analgesia: Provide post-operative analgesia, such as Carprofen (5 mg/kg, s.c.), immediately after surgery and every 24 hours for at least 48-72 hours.
- Monitoring:
 - Monitor the animals daily for the first week for signs of pain, distress, infection, and weight loss.

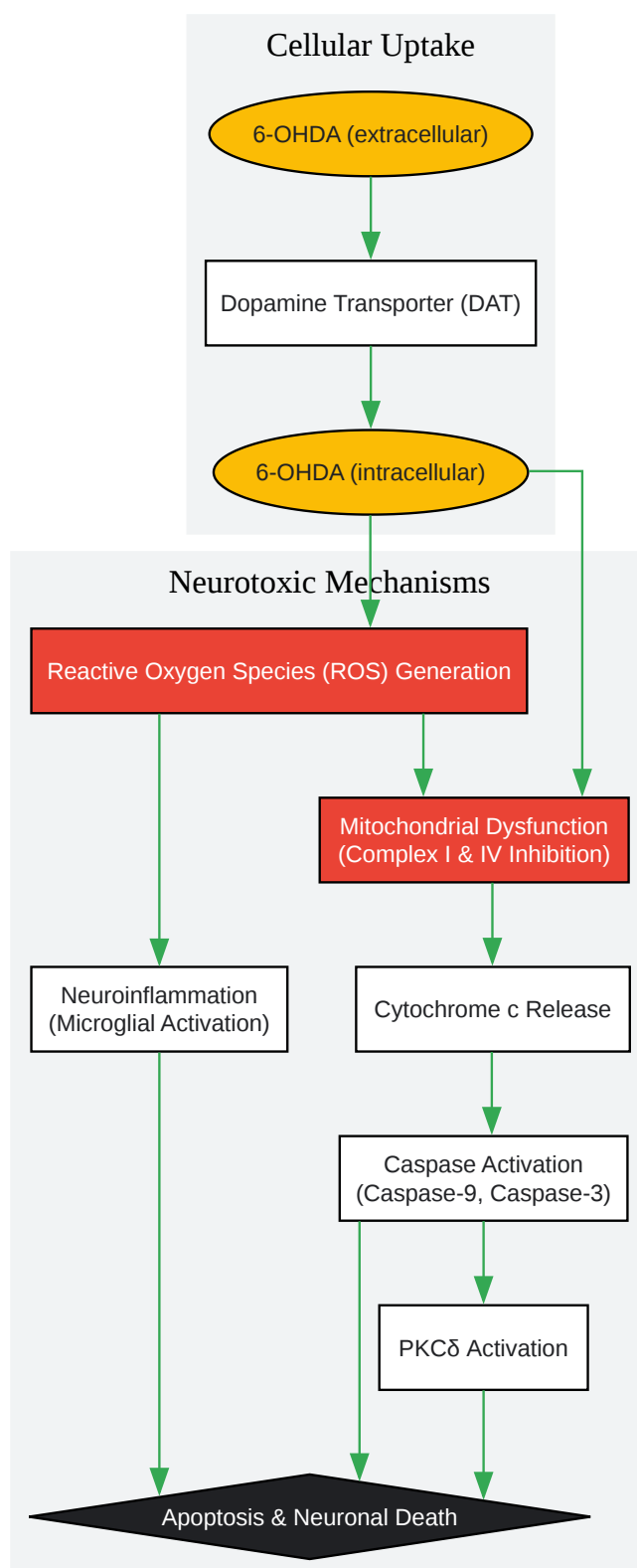
- Provide softened food or a high-calorie nutritional supplement on the cage floor to encourage eating and prevent weight loss.
- Behavioral Assessment: Behavioral testing to confirm the extent of the lesion (e.g., apomorphine- or amphetamine-induced rotation, cylinder test) should be performed at least two weeks post-surgery to allow for the full development of the dopaminergic lesion.[9]

Visualizations



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Caption: Experimental workflow for stereotaxic 6-OHDA injection in mice.



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